molecular formula C10H11ClF3NO B15066319 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Cat. No.: B15066319
M. Wt: 253.65 g/mol
InChI Key: SMSQQWAFNAVXFG-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring structure may also contribute to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H

InChI Key

SMSQQWAFNAVXFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl

Origin of Product

United States

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